Sub-Nanomolar KEAP1 Binding Affinity vs. Representative TZD-Based and Non-TZD KEAP1 Inhibitors
This compound exhibits a Kd of 0.120 nM for the KEAP1 Kelch domain as determined by the ThermoFluor thermal shift assay, placing it among the highest-affinity KEAP1–Nrf2 PPI inhibitors reported in the patent literature [1]. For context, a structurally distinct TZD-containing KEAP1 inhibitor (CHEMBL4077198, BDBM50262955) displays a Kd of 26 nM against the same KEAP1 Kelch domain, a >200-fold weaker affinity [2]. This dramatic difference in binding potency underscores the critical contribution of the 4-OCF₃-benzoyl-azetidine substitution pattern to KEAP1 target engagement.
| Evidence Dimension | KEAP1 Kelch domain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.120 nM |
| Comparator Or Baseline | CHEMBL4077198 (TZD-based KEAP1 inhibitor): Kd = 26 nM |
| Quantified Difference | ~217-fold higher affinity for the target compound |
| Conditions | ThermoFluor fluorescence-based thermal shift assay vs. surface plasmon resonance (SPR); both against recombinant human KEAP1 Kelch domain |
Why This Matters
For KEAP1–Nrf2 pathway screening, this compound provides an exceptionally potent chemical probe that enables robust target engagement at low nanomolar concentrations, whereas a 26 nM comparator would require substantially higher concentrations, increasing the risk of off-target effects.
- [1] BindingDB Entry BDBM486709. US10947252, Example 152; US11427601, Example 152. Target: KEAP1. Kd = 0.120 nM. Assay: ThermoFluor. View Source
- [2] BindingDB Entry BDBM50262955 (CHEMBL4077198). Target: KEAP1 Kelch domain. Kd = 26 nM. Assay: Surface plasmon resonance (SPR). View Source
